REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:18][C:16]2=[C:17]3[C:12](=[C:13]([O:19][CH3:20])[CH:14]=[CH:15]2)[O:11][C@@H:10]2[C@:5]3([CH:6]=[CH:7][C@H:8]([OH:21])[CH2:9]2)[CH2:4][CH2:3]1.CN1CC2C=CC(OC)=C3C=2[C@]2([C@@H](O3)CC(=O)C=C2)CC1>>[OH:11][C:12]1[CH:17]=[C:16]([CH:15]=[CH:14][C:13]=1[O:19][CH3:20])[CH2:18][N:2]([CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:21])=[CH:7][CH:6]=1)[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC=4C3=C(C=CC4OC)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been prepared
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(CN(C)CCC2=CC=C(C=C2)O)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |